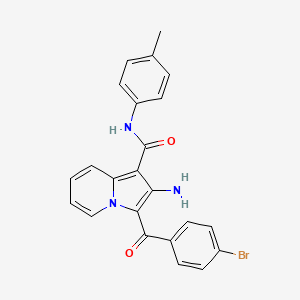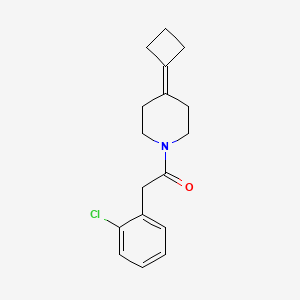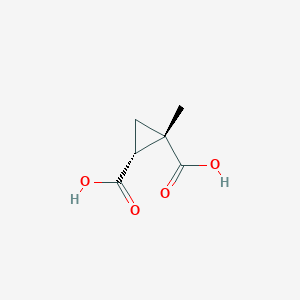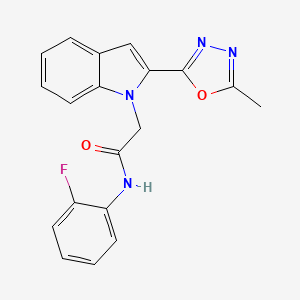
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is a chemical compound that is widely used in scientific research. It is a derivative of indolizine and has been found to have several biochemical and physiological effects. The synthesis method of this compound is complex, and it requires specialized knowledge and equipment.
Mécanisme D'action
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is complex and not fully understood. It is believed that this compound acts as an inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the phosphorylation of target proteins, which leads to the inhibition of cell growth and proliferation. It is also believed that this compound acts as an inhibitor of the human immunodeficiency virus (HIV) by binding to the viral protease enzyme, which prevents the cleavage of viral proteins and leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inhibiting protein kinases. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by inhibiting the viral protease enzyme. This compound has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide in lab experiments are that it is a potent inhibitor of protein kinases and has anticancer and antiviral properties. The limitations of using this compound in lab experiments are that it is complex to synthesize and requires specialized knowledge and equipment. It is also expensive to produce, which limits its availability for research purposes.
Orientations Futures
There are several future directions for the research of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide. One direction is to explore its potential as a therapeutic agent for cancer and viral infections. Another direction is to investigate its mechanism of action and identify new targets for inhibition. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis method of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is complex and requires several steps. The first step involves the synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid. The second step involves the synthesis of N-(p-tolyl)indolizine-1-carboxamide from p-toluidine and ethyl 2-bromoacetate. The third step involves the synthesis of this compound from the previous two compounds. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is widely used in scientific research. It has been found to have several applications in the field of medicinal chemistry. This compound has been used as a potential inhibitor of protein kinases and has been found to have anticancer properties. It has also been used as a potential inhibitor of the human immunodeficiency virus (HIV) and has been found to have antiviral properties.
Propriétés
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBCAKCLLKGEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2792020.png)
![2-[(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylic acid](/img/structure/B2792022.png)

![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2792025.png)
![7-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2792026.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2792027.png)

![1-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2792032.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2792036.png)
![1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B2792037.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2792038.png)
